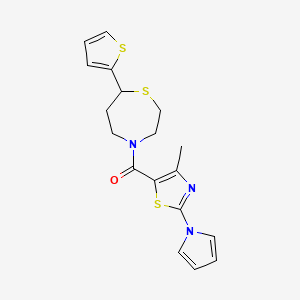
3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine” is a chemical compound with the molecular formula C9H10ClFN2O and a molecular weight of 216.64. It has been mentioned in the context of being a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) .
Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced techniques such as NMR spectroscopy and mass spectrometry. The exact structure is not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Rearrangements and Reactions
Rearrangements via Pyridyne Intermediates : Pieterse and Hertog (2010) discuss the rearrangements in halopyridines, potentially involving pyridyne as an intermediate, which can be related to the behavior of compounds like 3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine (Pieterse & Hertog, 2010).
Synthesis and Antimicrobial Activity : Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of quinazolinones derivatives, highlighting the potential biological applications of related pyridine compounds (Naganagowda & Petsom, 2011).
Directed Lithiation for Synthesis : Marsais et al. (1988) demonstrated the use of directed lithiation in halopyridines, useful in synthesizing various disubstituted pyridines, relevant to the chemical manipulation of compounds like this compound (Marsais et al., 1988).
Advanced Chemical Synthesis
Amidomethylation of Pyridines : Papaioannou et al. (2020) investigated the amidomethylation of 4-chloro-3-fluoropyridine, offering insight into methods for modifying pyridine compounds, which could be applied to this compound (Papaioannou et al., 2020).
Deprotonative Functionalization : Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, crucial for creating diverse chemical structures and potentially applicable to this compound (Shigeno et al., 2019).
C-Nucleosides Synthesis : Joubert et al. (2007) developed a methodology for preparing pyridin-3-yl C-nucleosides, illustrating the utility of pyridine derivatives in nucleoside analog synthesis (Joubert et al., 2007).
Specialized Chemical Reactions
Metal-Free C–N Bond-Forming Reactions : Wang, Liu, and Dai (2015) presented a metal-free method for C–N bond formation in halogenated pyridines, important for developing compounds like this compound (Wang, Liu, & Dai, 2015).
N-Alkylated Pyridin-2(1H)-ones Synthesis : Sharma et al. (2016) synthesized N-substituted pyridin-2(1H)-one derivatives, pertinent to the understanding of functionalizing pyridine-based compounds (Sharma et al., 2016).
Palladium-Catalyzed Amination : Averin et al. (2005) explored the palladium-catalyzed amination of dihalopyridines, a technique that could be relevant to the modification of compounds like this compound (Averin et al., 2005).
Eigenschaften
IUPAC Name |
3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-6-2-1-3-12-9(6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNQNSGBJSCQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)
![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)

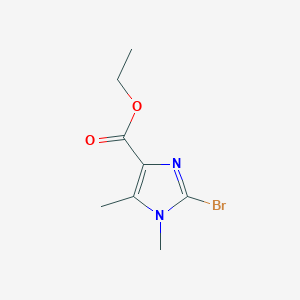
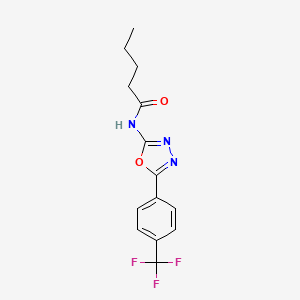
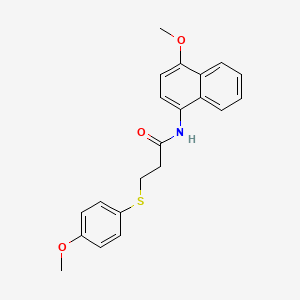
![(3,3-Difluorocyclobutyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2636297.png)
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2636300.png)
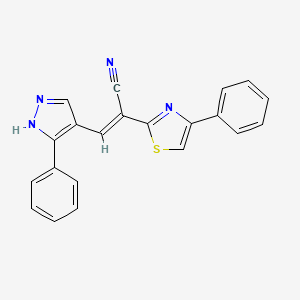
![Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2636303.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636305.png)
